molecular formula C9H11NO B1647496 1-(5-Amino-2-methylphenyl)ethanone CAS No. 22241-00-5

1-(5-Amino-2-methylphenyl)ethanone

Cat. No. B1647496
CAS RN: 22241-00-5
M. Wt: 149.19 g/mol
InChI Key: AIQBRIXHBHSDMG-UHFFFAOYSA-N
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Description

“1-(5-Amino-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 22241-00-5 . It has a molecular weight of 149.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “1-(5-amino-2-methylphenyl)ethanone” and its InChI code is "1S/C9H11NO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,10H2,1-2H3" . This indicates the compound consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

“1-(5-Amino-2-methylphenyl)ethanone” is a powder that is stored at room temperature .

Scientific Research Applications

Molecular Docking and ADMET Studies

Compounds related to "1-(5-Amino-2-methylphenyl)ethanone" have been investigated for their antimicrobial properties through molecular docking and ADMET studies. For instance, ethanone derivatives have shown potential in binding with proteins of Staphylococcus aureus, indicating their possible use in developing antimicrobial agents. ADMET studies further support the safety profile of these compounds for therapeutic use (Medicharla SRI SATYA et al., 2022).

Synthesis of Heterocyclic Compounds

Research on derivatives similar to "1-(5-Amino-2-methylphenyl)ethanone" includes the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. Such compounds have been synthesized for their potential antibacterial, antifungal, and antioxidant activities, showcasing the versatility of these molecular frameworks in developing new therapeutic agents (L. Jyothish Kumar & V. Vijayakumar, 2017).

Schiff Base Formation and Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives of "1-(5-Amino-2-methylphenyl)ethanone" and their evaluation for antimicrobial activity is another area of interest. These studies contribute to the search for new antimicrobial agents with potential applications in treating infections caused by resistant strains of bacteria and fungi (Divyaraj Puthran et al., 2019).

Enzyme-modified Electrodes for Biosensing Applications

Compounds structurally related to "1-(5-Amino-2-methylphenyl)ethanone" have also been explored for their application in biosensing, specifically in the development of enzyme-modified electrodes for glucose detection. This research highlights the potential use of these compounds in creating sensitive and selective biosensors for medical diagnostics (B. Piro et al., 2000).

Anticancer Activity

Additionally, thiazole derivatives synthesized from compounds bearing resemblance to "1-(5-Amino-2-methylphenyl)ethanone" have been investigated for their anti-breast cancer activity. This underscores the potential of these molecules in the development of novel anticancer therapies (Huda K. Mahmoud et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-amino-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQBRIXHBHSDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-methylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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